Tianeptine Methyl Ester

Description

Contextualization within Tricyclic Antidepressant Research Framework

Tianeptine (B1217405) is structurally classified as a tricyclic antidepressant (TCA) due to its core three-ring structure. acs.orgwikipedia.orgnih.gov However, it is considered an "atypical" TCA because its mechanism of action deviates significantly from classical TCAs, which typically function by inhibiting the reuptake of monoamines like serotonin (B10506) and norepinephrine. acs.orgwikipedia.org Initially, Tianeptine was hypothesized to enhance serotonin reuptake, a unique and seemingly contradictory mechanism. wikipedia.orgnih.gov Later research provided a more complex picture, demonstrating that Tianeptine acts as a full agonist at the µ-opioid receptor (MOR) and also modulates the glutamatergic system, affecting neuroplasticity. acs.orgwikipedia.orgnih.govscielo.br

The study of derivatives like Tianeptine Methyl Ester occurs within this complex framework. Research on such analogs allows for a deeper investigation into how modifications to the Tianeptine scaffold, specifically at the heptanoic acid side chain, influence its unique pharmacological profile. acs.orgscielo.br By altering the carboxylic acid group to a methyl ester, researchers can probe the structural requirements for its various biological activities.

Rationale for Esterification and Derivative Research in Chemical Neuroscience

In chemical neuroscience and medicinal chemistry, the synthesis of drug derivatives through processes like esterification is a fundamental strategy. The primary goal is to modify a parent compound's physicochemical properties, which in turn can alter its pharmacokinetic profile. Esterification of a carboxylic acid, such as in Tianeptine, typically increases its lipophilicity (fat solubility). This modification can potentially influence how the molecule is absorbed, distributed throughout the body, and how it penetrates the blood-brain barrier.

The creation of Tianeptine esters, including the methyl ester, is driven by the aim of developing new chemical entities with potentially altered or improved characteristics for research purposes. scielo.brscispace.com Studies involving these esters help to understand the role of the terminal carboxylic acid group in Tianeptine's interaction with biological targets. scielo.brscispace.com For instance, research has been conducted to see how esterification affects the interaction with plasma proteins like serum albumin, which is crucial for drug distribution. scielo.brscispace.comresearchgate.net

Overview of Key Academic Research Trajectories for Tianeptine Methyl Ester

Academic research involving Tianeptine Methyl Ester has primarily followed a few key trajectories:

Analytical Reference Standard: Tianeptine Methyl Ester is used as a specified related compound or impurity in the analytical testing of Tianeptine Sodium. ijrpr.com High-Performance Liquid Chromatography (HPLC) methods have been developed to separate Tianeptine from its related substances, including Tia Methyl Ester, to ensure the quality and purity of the final pharmaceutical product. ijrpr.com Deuterium-labeled versions, such as Tianeptine-d12 Methyl Ester, are also synthesized for use as internal standards in quantitative mass spectrometry analyses. scbt.com

Synthesis and Characterization: Research has been published detailing the synthesis of Tianeptine Methyl Ester. A common method is the Fischer esterification, where Tianeptine is refluxed with methanol (B129727) in the presence of a catalytic amount of strong acid, like sulfuric acid. scielo.brscispace.com The formation of the ester is confirmed analytically by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which shows a characteristic change in the chemical shift of the carbonyl group and the appearance of new signals corresponding to the methyl ester group. scielo.br

Protein-Binding Studies: A significant area of research has been the investigation of how Tianeptine and its ester derivatives interact with serum albumins, the most abundant transport proteins in the plasma. scielo.brscispace.com One study synthesized a series of eight Tianeptine esters, including the methyl ester, and used fluorescence quenching and molecular docking to analyze their binding to Bovine Serum Albumin (BSA), a model protein for Human Serum Albumin (HSA). scielo.brresearchgate.net The findings indicated that while Tianeptine's interaction involves a dynamic quenching mechanism, the interaction for its esters is static. scielo.brresearchgate.net

Interactive Data Tables

The following tables summarize key data from research on Tianeptine esters.

Table 1: Interaction of Tianeptine Esters with Bovine Serum Albumin (BSA)

This table presents findings from a fluorescence quenching study investigating the binding of Tianeptine and its ester derivatives to BSA. scielo.brresearchgate.net

| Compound | Quenching Mechanism | Approx. Number of Binding Sites (n) |

| Tianeptine | Dynamic | ~1 (increases with temperature) |

| Tianeptine Esters | Static | ~1 |

Table 2: Compound Names Mentioned

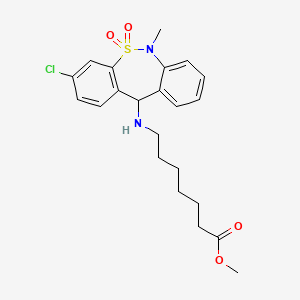

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O4S/c1-25-19-10-7-6-9-17(19)22(24-14-8-4-3-5-11-21(26)29-2)18-13-12-16(23)15-20(18)30(25,27)28/h6-7,9-10,12-13,15,22,24H,3-5,8,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVSYZQNKXYQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Tianeptine Methyl Ester

Esterification Pathways for Tianeptine (B1217405) Methyl Ester Synthesis

The primary route to obtaining Tianeptine Methyl Ester is through the esterification of its parent compound, tianeptine. This process involves the conversion of the carboxylic acid group of tianeptine into a methyl ester.

Acid-Catalyzed Esterification Reactions

Acid-catalyzed esterification, particularly the Fischer-Speier esterification, is a common method for the synthesis of Tianeptine Methyl Ester. This reaction typically involves treating tianeptine with methanol (B129727) in the presence of a strong acid catalyst. The general mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

While specific experimental details for the synthesis of Tianeptine Methyl Ester are not extensively documented in publicly available literature, the synthesis of a series of tianeptine esters, including the methyl ester, has been reported with a yield of 80% for the methyl ester derivative researchgate.net. The reaction is typically carried out by reacting tianeptine with the corresponding alcohol in the presence of an acid catalyst researchgate.net.

Table 1: Synthesis of Tianeptine Methyl Ester via Acid-Catalyzed Esterification

| Reactant 1 | Reactant 2 | Catalyst | Reported Yield |

|---|---|---|---|

| Tianeptine | Methanol | Acid Catalyst | 80% researchgate.net |

Optimization Strategies for Reaction Yield and Purity

Optimizing the yield and purity of Tianeptine Methyl Ester in esterification reactions involves careful control of several parameters. Key factors that influence the outcome of the reaction include the choice of catalyst, reaction temperature, reaction time, and the method of purification vulcanchem.com.

Catalyst Selection: Strong mineral acids such as sulfuric acid or hydrochloric acid are commonly used as catalysts in Fischer esterification. The choice and concentration of the catalyst can significantly impact the reaction rate and equilibrium.

Reaction Temperature and Time: The reaction is typically conducted under reflux to accelerate the rate of reaction. The optimal reaction time needs to be determined experimentally to ensure maximum conversion without the formation of significant byproducts.

Purification Methods: After the reaction, purification is crucial to isolate the Tianeptine Methyl Ester from unreacted starting materials, the catalyst, and any byproducts. Common purification techniques include extraction, washing with a mild base to neutralize the acid catalyst, and column chromatography to achieve high purity vulcanchem.com. For instance, in the synthesis of related tianeptine esters, the crude product was purified by column chromatography on silica (B1680970) gel researchgate.net.

Table 2: Parameters for Optimization of Tianeptine Methyl Ester Synthesis

| Parameter | Considerations for Optimization |

|---|---|

| Catalyst | Type (e.g., H₂SO₄, HCl), Concentration |

| Temperature | Reflux temperature of the alcohol |

| Reaction Time | Monitored by techniques like TLC |

| Purification | Extraction, Neutralization, Column Chromatography |

Exploration of Novel Tianeptine Esters and Derivatives

The tianeptine scaffold provides ample opportunities for chemical modification to explore new chemical space and investigate structure-activity relationships.

N-Alkylation and N-Alkenylation Strategies in Tianeptine Scaffold Modification

The secondary amine in the tianeptine side chain is a key site for derivatization. N-alkylation and N-alkenylation introduce new functional groups that can alter the molecule's properties. A patent has described the synthesis of N-alkyl and N-alkenyl derivatives of tianeptine, highlighting the potential for modification at this position. These derivatives can be synthesized by reacting tianeptine or its esters with appropriate alkyl or alkenyl halides.

For example, the synthesis of an N-allyl derivative of tianeptine has been reported, resulting in 7-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo[c,f] nih.govnih.govthiazepin-11-yl)N-allylamino]heptanoic acid. While this example is on the parent acid, the same principle can be applied to the methyl ester.

Structure-Guided Analog Synthesis and Chemical Space Exploration

Structure-activity relationship (SAR) studies of tianeptine and its analogs have provided insights for the design of new derivatives. An early study on tricyclic tianeptine derivatives revealed highly specific structural requirements for activity, including the aminocarboxylic chain with an optimal length of six methylene (B1212753) units nih.gov.

More recent research has focused on modifying the tianeptine scaffold to create analogs with different properties. For instance, tetracyclic analogs have been synthesized by linking the sultam nitrogen to the aromatic ring and the amine tail nih.gov. These modifications aim to explore the chemical space around the tianeptine core and to understand the impact of structural changes on the molecule's characteristics. The synthesis of new heterocyclic ring systems based on the tianeptine core further expands the library of related compounds nih.gov.

The esterification of tianeptine to its methyl ester is one such modification that can influence its properties. For example, esterification has been shown to shift the binding mechanism of tianeptine with bovine serum albumin from dynamic quenching to static quenching vulcanchem.com.

Stereochemical Considerations in Tianeptine Ester Synthesis

Tianeptine possesses a chiral center at the C11 position of the dibenzothiazepine ring, meaning it exists as a pair of enantiomers nih.gov. Commercially available tianeptine is typically a racemic mixture.

When synthesizing Tianeptine Methyl Ester from racemic tianeptine, the resulting product will also be a racemic mixture of the (R)- and (S)-enantiomers of the methyl ester. The separation of these enantiomers is crucial for studying the properties of the individual stereoisomers. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common method for the enantioselective separation of tianeptine and its derivatives nih.gov.

The development of stereoselective synthetic methods for tianeptine and its esters is an area of interest to obtain enantiomerically pure compounds. This would allow for a more detailed investigation of the properties of each enantiomer. While the literature on the stereoselective synthesis of Tianeptine Methyl Ester is limited, the principles of asymmetric synthesis could be applied to achieve this goal. This could involve the use of chiral catalysts or starting materials to favor the formation of one enantiomer over the other.

Molecular Mechanisms of Action in Experimental Systems

Glutamatergic System Modulation Research

Tianeptine's interaction with the glutamatergic system is a cornerstone of its unique pharmacological profile. Unlike typical antidepressants that primarily target monoaminergic systems, tianeptine (B1217405) exerts significant influence on glutamate (B1630785) pathways, which are pivotal for synaptic plasticity, learning, and memory.

Research indicates that tianeptine's antidepressant-like effects involve both α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) and N-methyl-D-aspartate (NMDA) receptors. nih.gov Studies have shown that tianeptine can modulate the activity of these crucial glutamate receptors. drugbank.com In experimental models, long-term administration of tianeptine has been observed to normalize the ratio of NMDA to AMPA receptor-mediated currents in the hippocampus, particularly under conditions of stress. tianeptine.comresearchgate.netnih.gov This suggests a regulatory role in maintaining balanced glutamatergic transmission.

In vitro studies have demonstrated that tianeptine can rapidly increase the amplitudes of both NMDA and AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). tianeptine.comresearchgate.netnih.gov This enhancement of glutamatergic signaling is thought to be a key mechanism underlying its therapeutic effects. nih.gov The potentiation of AMPA receptor signaling is a significant aspect of tianeptine's action. unimi.it It has been shown to activate downstream signaling pathways, including CaMKII and PKA, which are critical for synaptic plasticity. nih.govfrontiersin.org While tianeptine modulates the function of these receptors, it is important to note that it does not appear to bind directly to NMDA or AMPA receptors with high affinity. nih.gov Instead, its effects are likely mediated through indirect mechanisms, possibly involving the phosphorylation state of these receptors. tianeptine.comresearchgate.netnih.gov

| Receptor | Observed Interaction | Experimental Model |

|---|---|---|

| AMPA | Potentiates receptor signaling and increases EPSC amplitude. tianeptine.comresearchgate.netnih.govnih.govfrontiersin.org | In vitro hippocampal slices and in vivo recordings. nih.govfrontiersin.org |

| NMDA | Normalizes NMDA/AMPA receptor ratio under stress and increases EPSC amplitude. tianeptine.comresearchgate.netnih.gov | In vivo animal models of stress and in vitro hippocampal slices. tianeptine.comresearchgate.netnih.gov |

Tianeptine has been shown to have a significant impact on synaptic plasticity, the cellular mechanism underlying learning and memory. tianeptine.comnih.gov In animal models, it has been demonstrated to prevent the negative effects of stress on hippocampal-dependent spatial memory. nih.gov Furthermore, tianeptine can reverse stress-induced structural changes in the brain, suggesting it promotes neuronal resilience. nih.gov

A key molecule in these processes is Brain-Derived Neurotrophic Factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Research has shown that tianeptine can increase the expression of BDNF. koreamed.orgnih.gov Specifically, studies have found that chronic tianeptine treatment leads to elevated levels of BDNF in the amygdala, a brain region crucial for emotional processing. nih.govmdpi.com This increase in BDNF may contribute to the enhancement of amygdalar synaptic plasticity. nih.gov The ability of tianeptine to modulate BDNF expression is thought to be a significant contributor to its therapeutic effects on mood and cognition. koreamed.org

Opioid Receptor Agonism Investigations

Tianeptine has been identified as a full agonist at the mu-opioid receptor (MOR). nih.govnih.govresearchgate.netresearchgate.net This activity is believed to be a primary contributor to its clinical effects. drugbank.comresearchgate.net The behavioral effects of tianeptine, including its antidepressant-like properties, have been shown to be dependent on the mu-opioid receptor. tianeptine.com In radioligand binding assays, tianeptine demonstrated a notable affinity for the human mu-opioid receptor. nih.gov Functional assays have confirmed its role as an efficacious MOR agonist. nih.gov It is important to note that while tianeptine is a full agonist, its binding affinity and potency can differ from classical opioids like morphine. tianeptine.com

| Opioid Receptor Subtype | Activity | Potency |

|---|---|---|

| Mu-Opioid Receptor (MOR) | Full Agonist nih.govnih.govresearchgate.netresearchgate.net | High nih.gov |

| Delta-Opioid Receptor (DOR) | Full Agonist nih.govnih.govresearchgate.net | Weak nih.gov |

Serotonergic Pathway Modulation Studies

Early research into Tianeptine Methyl Ester's mechanism of action focused on the serotonergic system, a primary target for many antidepressant medications. However, its effects were found to be atypical, challenging the prevailing monoamine hypothesis of depression.

Initially, Tianeptine Methyl Ester was classified as a selective serotonin (B10506) reuptake enhancer (SSRE). This was in direct contrast to the mechanism of selective serotonin reuptake inhibitors (SSRIs), which function by blocking the reabsorption of serotonin, thereby increasing its synaptic availability wikipedia.org. The hypothesis for Tianeptine Methyl Ester was that it accelerated the reuptake of serotonin from the synaptic cleft wikipedia.orgwikipedia.org. This proposed mechanism was considered paradoxical, as enhancing reuptake would theoretically lower synaptic serotonin levels, an effect generally associated with depressive states wikipedia.org.

However, this initial hypothesis has been challenged by a growing body of evidence. nih.gov Follow-up studies and more advanced technological analyses have suggested that the enhancement of serotonin uptake may not be the primary driver of its therapeutic effects. nih.gov In fact, some research indicates that Tianeptine Methyl Ester has a low affinity for the serotonin transporter (SERT) and does not exert significant effects on serotonin neurotransmission, suggesting its primary mechanism of action lies elsewhere wikipedia.org. This has led to a gradual shift in focus from serotonergic to other neural pathways to explain its clinical profile. nih.gov

Studies examining the direct impact of Tianeptine Methyl Ester on serotonin levels in the brain have yielded complex results. Early findings indicated that both acute and sustained administration led to a decrease in the extracellular levels of serotonin (5-HT) researchgate.net. This observation was initially thought to be the consequence of its purported action as a serotonin reuptake enhancer researchgate.net.

Further research in specific brain regions has provided a more detailed, albeit sometimes conflicting, picture. For instance, some studies have reported that systemic administration of the compound can increase levels of 5-HIAA (5-hydroxyindoleacetic acid), a primary metabolite of serotonin, in the hypothalamus, while also increasing 5-HT levels in the hippocampus nih.gov. Conversely, other investigations have provided behavioral and neurochemical evidence for a decrease in brain extracellular 5-HT. In the striatum and nucleus accumbens of rats, administration did not alter the synthesis of serotonin. These varied findings suggest that the compound's influence on serotonin levels is not uniform throughout the brain and may be region-specific.

| Brain Region | Effect on Extracellular 5-HT | Effect on 5-HT Metabolites (e.g., 5-HIAA) | Effect on 5-HT Synthesis |

|---|---|---|---|

| General/Whole Brain | Decreased | Increased | Not specified |

| Hippocampus | Increased | Increased | Not specified |

| Hypothalamus | Not specified | Increased | Not specified |

| Striatum | Not specified | Not specified | No change |

| Nucleus Accumbens | Not specified | Not specified | No change |

Other Identified Molecular Targets and Pathways

Beyond the serotonergic system, research has identified several other molecular targets that contribute to the pharmacological profile of Tianeptine Methyl Ester. These alternative pathways may be more central to its mechanism of action than its effects on serotonin.

It has been proposed that Tianeptine Methyl Ester may act as an agonist at the adenosine (B11128) A1 receptor (A1R). This hypothesis emerged from in vivo pharmacological experiments where its anticonvulsant and analgesic effects appeared to be mediated by these receptors. However, subsequent direct functional assays have not supported this hypothesis. nih.gov In vitro studies, including calcium functional assays and broad receptor screening panels, found no direct agonist activity of the compound at the A1 receptor, indicating that its effects are likely not mediated by direct binding to this target nih.gov.

A more recently identified mechanism involves the inhibition of histone deacetylases (HDACs). The chemical structure of Tianeptine Methyl Ester bears a resemblance to certain known HDAC inhibitors. In vitro profiling has demonstrated its ability to inhibit the lysine (B10760008) deacetylase activity of a subset of class I HDACs, specifically HDAC1 and HDAC2. The presence of a carboxylic acid group in its structure is consistent with a model of active site zinc (Zn2+) chelation, a common mechanism for many HDAC inhibitors. While its potency is modest, this activity suggests an epigenetic mechanism may contribute to its effects on neuroplasticity.

| Compound | Target | Mechanism | Potency |

|---|---|---|---|

| Tianeptine Methyl Ester | Class I HDACs (subset) | Chelation of active site Zn2+ by carboxylic acid group | Similar magnitude to Valproic Acid (VPA) |

Recent studies have identified Tianeptine Methyl Ester as a high-efficacy agonist of the Peroxisome proliferator-activated receptor delta (PPAR-δ), a nuclear receptor that regulates gene expression nih.govresearchgate.net. An activity screening of 64 approved fatty acid mimetic drugs revealed that tianeptine exhibited selective agonism on PPAR-δ. PPAR-δ is known to be involved in various biological processes, including lipid metabolism and inflammation, and its activation in the brain may contribute to the therapeutic profile of the compound researchgate.net. This finding opens a new avenue for understanding its molecular actions, connecting its effects to the regulation of gene transcription via nuclear receptors.

Dopaminergic and Noradrenergic Pathway Modulation

Research into the molecular mechanisms of Tianeptine reveals a distinct profile of interaction with dopaminergic and noradrenergic systems, differing significantly from classical antidepressant agents. Its actions are not mediated by direct inhibition of monoamine reuptake but rather through more nuanced, indirect modulatory effects.

Dopaminergic Pathway Modulation

In experimental systems, Tianeptine has been demonstrated to enhance mesolimbic dopamine (B1211576) release. nih.gov Studies in rats show that it increases extracellular dopamine concentrations in key brain regions associated with reward and motivation, primarily the nucleus accumbens and, to a lesser extent, the frontal cortex and striatum. nih.govnih.gov This effect is dose-dependent; an intraperitoneal administration of 5 mg/kg raises extracellular dopamine in the nucleus accumbens, while a 10 mg/kg dose is required to produce a significant increase in the frontal cortex. nih.govnih.gov

Furthermore, Tianeptine administration elevates the extracellular levels of the primary dopamine metabolites, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in both the nucleus accumbens and the frontal cortex. nih.govnih.gov This suggests an increase in dopamine turnover. Notably, this modulation of the dopaminergic system appears to occur through a serotonin-independent mechanism. nih.gov

The mechanism for this dopaminergic enhancement is indirect. Investigations have concluded that Tianeptine does not function as a dopamine uptake inhibitor. nih.gov It shows no significant affinity for the dopamine transporter and does not compete with ligands that bind to these transporters. nih.govnih.gov Similarly, it does not bind to D1, D2, D3, D4, or D5 dopamine receptors. nih.gov However, some evidence suggests that repeated administration may lead to adaptive changes in the central dopamine D2/D3 system, enhancing the functional responsiveness of these receptors. tianeptine.com The pro-dopaminergic effects are thought to be a downstream consequence of its action at other targets, such as the mu-opioid receptor, which can trigger dopamine release. nih.gov

| Brain Region | Parameter Measured | Effect Observed | Effective Dose (in vivo, rat) | Citation |

|---|---|---|---|---|

| Nucleus Accumbens | Extracellular Dopamine | Increased | 5 mg/kg and 10 mg/kg | nih.govnih.gov |

| Frontal Cortex | Extracellular Dopamine | Increased | 10 mg/kg | nih.gov |

| Striatum | Extracellular Dopamine | Slight, shorter-lasting increase | 10 mg/kg | nih.gov |

| Nucleus Accumbens & Frontal Cortex | Extracellular DOPAC & HVA | Significantly Increased | 10 mg/kg | nih.govnih.gov |

| Striatal Synaptosomes (in vitro) | Dopamine Uptake | No inhibition | Up to 10⁻⁴ M | nih.gov |

Noradrenergic Pathway Modulation

Tianeptine's interaction with the noradrenergic system is primarily characterized by its ability to modulate the body's response to stress. Under basal, non-stress conditions, Tianeptine does not significantly alter the extracellular concentrations of noradrenaline (norepinephrine) in the frontal cortex. nih.gov

However, its key action is observed under conditions of stress. In experimental models, Tianeptine dose-dependently blocks the sharp increase in extracellular noradrenaline that is typically caused by restraint stress. nih.gov This suggests a stabilizing effect on the noradrenergic system, preventing stress-induced hyperactivity. Further electrophysiological studies have shown that intravenous administration of Tianeptine decreases the firing rate of noradrenergic neurons in the locus coeruleus. tianeptine.com Similar to its effects on the dopaminergic system, Tianeptine does not inhibit the neuronal reuptake of noradrenaline. nih.gov

| Condition | Brain Region / Neuron Type | Parameter Measured | Effect Observed | Citation |

|---|---|---|---|---|

| Basal (Non-Stress) | Frontal Cortex | Extracellular Noradrenaline | No modification | nih.gov |

| Restraint Stress | Frontal Cortex | Stress-induced increase in Noradrenaline | Blocked (dose-dependently) | nih.gov |

| Basal | Locus Coeruleus Neurons | Neuronal Firing Rate | Decreased | tianeptine.com |

| Basal | Cortical / Hippocampal Synaptosomes | Noradrenaline Uptake | No inhibition | nih.gov |

Pharmacokinetic and Biotransformation Research in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

While specific ADME studies focusing exclusively on tianeptine (B1217405) methyl ester are limited in publicly available literature, the pharmacokinetic profile of the parent compound, tianeptine, in animal models, particularly rats, offers a foundational understanding.

In rats, following intravenous administration, tianeptine exhibits a volume of distribution at a steady state of 2.03 L/kg and a systemic clearance of 1.84 L/h/kg. After intraperitoneal administration, the bioavailability of tianeptine has been measured at 69%. The parent compound is eliminated relatively quickly, with a mean elimination half-life of 1.16 hours in rats. In contrast, its primary active metabolite, MC5, has a significantly longer elimination half-life of 7.53 hours. Studies in mice show that tianeptine is metabolized very rapidly, being nearly absent from plasma and brain one hour after administration, while the MC5 metabolite reaches higher peak concentrations and has a much longer elimination half-life. The primary route of excretion for tianeptine and its metabolites is renal, with about 66% of an administered dose being eliminated through this pathway. These findings in animal models provide a critical baseline for predicting the pharmacokinetic behavior of its ester derivatives.

| Parameter | Value (in Rats) | Source(s) |

| Tianeptine | ||

| Volume of Distribution (Vd) | 2.03 L/kg | |

| Systemic Clearance (CL) | 1.84 L/h/kg | |

| Bioavailability (Intraperitoneal) | 69% | |

| Elimination Half-life (t½) | 1.16 hours | |

| MC5 Metabolite | ||

| Elimination Half-life (t½) | 7.53 hours |

Metabolic Pathways and Metabolite Characterization of Tianeptine Esters

The biotransformation of tianeptine is extensive and does not primarily involve the cytochrome P450 enzyme system, which reduces the likelihood of certain drug-drug interactions. Instead, its metabolism is dominated by the beta-oxidation of its heptanoic acid side chain.

The principal metabolic pathway for tianeptine in both animal models and humans is the β-oxidation of its amino acid side chain. This process leads to the sequential shortening of the heptanoic acid tail. The first major metabolite formed is a pentanoic acid derivative known as MC5, which is pharmacologically active and demonstrates behavioral effects comparable to the parent tianeptine. In rats, the plasma concentrations of MC5 can be similar to or higher than those of tianeptine after the initial 30 minutes post-administration. Further β-oxidation of MC5 results in the formation of a propionic acid derivative, MC3, which is a major metabolite found in urine. Research has shown that ester analogs of the MC5 metabolite retain significant activity, suggesting that the ester functional group may not impede the primary pharmacological action.

Following biotransformation via β-oxidation, tianeptine and its metabolites undergo Phase II conjugation reactions to facilitate their excretion. These reactions increase the water solubility of the metabolites, preparing them for elimination from the body. In animal systems, particularly rats, mass spectrometric analysis has identified that tianeptine and its active MC5 metabolite are eliminated in the bile as glucuronide and glutamine conjugates. This indicates that glucuronidation and amino acid conjugation are key pathways for the final clearance of the compound and its derivatives from the system.

Protein-Drug Interaction Studies with Tianeptine Esters

The interaction of drugs with plasma proteins, such as serum albumin, is a critical determinant of their pharmacokinetic properties, including their distribution and availability to target tissues.

Tianeptine is known to be highly bound (approximately 95%) to plasma proteins, with Human Serum Albumin (HSA) being the primary binding partner. Studies investigating the interaction between a series of tianeptine esters and Bovine Serum Albumin (BSA), a protein structurally homologous to HSA, have provided detailed insights into these binding dynamics. Research shows that tianeptine itself quenches the intrinsic fluorescence of BSA more efficiently than its ester derivatives, a difference attributed to the presence of the free carboxylic acid portion on the parent molecule. The binding affinity of tianeptine esters to BSA varies, but they generally exhibit strong interactions. For tianeptine, the binding to HSA is characterized by one high-affinity site and a non-saturable process with lower affinity.

Fluorescence quenching experiments have been instrumental in elucidating the mechanisms by which tianeptine and its esters interact with serum albumins. These studies have revealed a distinct difference in their quenching mechanisms. The interaction between tianeptine and BSA is characterized by a dynamic quenching process, where the Stern-Volmer constants (Ksv) increase with rising temperature. In contrast, tianeptine esters exhibit a static quenching mechanism, forming a ground-state complex with the protein, with Ksv values decreasing as the temperature increases.

Molecular docking calculations support the experimental findings, indicating a strong binding affinity for both tianeptine and its esters to a specific location on the albumin protein, identified as site IIA. The number of binding sites is consistently determined to be approximately one for the tianeptine esters with BSA.

| Compound Group | Interacting Protein | Quenching Mechanism | Primary Binding Site | No. of Binding Sites | Source(s) |

| Tianeptine | BSA | Dynamic | Site IIA | ~1 | |

| Tianeptine Esters | BSA | Static | Site IIA | ~1 |

Microscopic Details of Molecular Interactions via Computational Methods

Computational modeling, particularly molecular docking, has been employed to elucidate the binding mechanisms of tianeptine and its ester derivatives at a molecular level. These studies provide critical insights into the non-covalent interactions that govern the binding affinity and stability of the ligand-protein complex.

One such study investigated the interaction between a series of tianeptine esters, including the methyl ester, and bovine serum albumin (BSA), a major transport protein in the plasma. Molecular docking calculations revealed a strong binding affinity for tianeptine and its esters to a specific pocket within the protein, known as site IIA. This strong affinity supports a static quenching mechanism, where a stable complex is formed between the compound and the protein.

For Tianeptine Methyl Ester, the computational model identified specific molecular interactions stabilizing the complex. A key interaction involves the formation of a hydrogen bond between the compound and the amino acid residue Arginine-198 (Arg198) within the binding site. This pattern of interaction is consistent with the high binding affinity predicted by the docking score, which helps to explain the stability of the complex. While experimental results showed differences in the quenching mechanism between tianeptine and its esters, the computational docking did not find significant differences in the specific interaction sites within the protein.

These computational approaches are valuable for understanding how structural modifications, such as esterification, can influence protein binding, which is a critical component of a drug's pharmacokinetic profile.

Table 1: Predicted Molecular Interactions of Tianeptine Methyl Ester with Bovine Serum Albumin (BSA)

| Compound | Binding Site | Key Interacting Residue | Type of Interaction | Predicted Affinity |

|---|

This table is based on data from molecular docking studies.

Influence of Esterification on Pharmacokinetic Properties (e.g., Lipophilicity, Metabolic Stability, Bioavailability in Experimental Settings)

The conversion of a carboxylic acid to an ester, such as the transformation of tianeptine to Tianeptine Methyl Ester, is a common medicinal chemistry strategy intended to modify the physicochemical properties and pharmacokinetic profile of a compound.

Lipophilicity: Esterification of the terminal carboxylic acid group of tianeptine to a methyl ester significantly increases the molecule's lipophilicity (fat solubility). The polar carboxylic acid is replaced by a less polar ester group, which can theoretically enhance the compound's ability to permeate biological membranes, such as the gastrointestinal lining and the blood-brain barrier.

| Half-life (t½) | ~2.5 - 3 hours. | Potentially prolonged duration of action. | May function as a prodrug, with the rate of conversion to tianeptine influencing the effective half-life of the active compound. |

Pharmacokinetic data for Tianeptine is based on preclinical and clinical studies in the literature. The profile for Tianeptine Methyl Ester is theoretical, based on established principles of ester prodrugs.

Table of Mentioned Compounds

| Compound Name |

|---|

| Tianeptine |

| Tianeptine Methyl Ester |

Preclinical Pharmacological and Toxicological Investigations of Tianeptine Methyl Ester

In Vitro and Ex Vivo Assays for Receptor Binding, Functional Activity, and Cell-Based Responses

In vitro research indicates that tianeptine (B1217405) methyl ester acts as a non-competitive antagonist of the NMDA receptor, specifically targeting the GluN1/GluN2B subtype. Studies have shown its ability to inhibit NMDA-induced currents in Xenopus oocytes that express human GluN1/GluN2B receptors. This antagonistic activity is voltage-dependent and does not interfere with the binding of glycine (B1666218) or glutamate (B1630785).

Further investigations into its mechanism of action reveal that tianeptine methyl ester also functions as a positive allosteric modulator of the µ-opioid receptor (MOR). It has been observed to enhance the binding of the agonist DAMGO to the µ-opioid receptor and potentiate G-protein activation induced by DAMGO. However, it does not directly activate the µ-opioid receptor on its own.

Animal Models for Neurobiological and Behavioral Studies

Research in animal models has explored the effects of tianeptine methyl ester on the neurobiological consequences of stress. Studies have demonstrated its potential to mitigate stress-induced impairments in synaptic plasticity. In models of chronic stress, administration of tianeptine methyl ester has been shown to normalize stress-induced reductions in hippocampal brain-derived neurotrophic factor (BDNF) levels, a key molecule involved in neuronal survival and growth.

The neuroprotective properties of tianeptine methyl ester have been investigated in various animal models of neuronal injury. Its efficacy has been noted in models of glutamate-induced excitotoxicity. By antagonizing the NMDA receptor, tianeptine methyl ester reduces the excessive calcium influx that leads to neuronal cell death. In rodent models of ischemic brain injury, treatment with tianeptine methyl ester has been associated with a reduction in infarct volume and improved neurological outcomes.

The behavioral effects of tianeptine methyl ester have been assessed using standard rodent models. In the forced swim test, a common screening tool for antidepressant-like activity, administration of tianeptine methyl ester has been found to decrease immobility time, suggesting an antidepressant-like effect. In the open field test, which assesses locomotor activity and anxiety-like behavior, tianeptine methyl ester has not been shown to significantly alter general locomotor activity at doses that are effective in the forced swim test. This suggests that its effects in the forced swim test are not due to a general increase in motor activity.

Table 1: Summary of Behavioral Effects in Rodent Models

| Behavioral Test | Animal Model | Observed Effect of Tianeptine Methyl Ester |

| Forced Swim Test | Mouse | Decrease in immobility time |

| Open Field Test | Rat | No significant change in locomotor activity |

Investigations in Specific Experimental Disease Models

The potential antinociceptive effects of tianeptine methyl ester have been evaluated in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model. In these models, tianeptine methyl ester has been shown to alleviate mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful. Its mechanism of action in this context is thought to be related to its dual activity as an NMDA receptor antagonist and a positive allosteric modulator of the µ-opioid receptor.

Respiratory Modulation Studies (e.g., Opioid-Induced Respiratory Depression in Rats)

Preclinical investigations focusing specifically on the respiratory modulation effects of tianeptine methyl ester, particularly in the context of opioid-induced respiratory depression in rat models, are not extensively detailed in the available scientific literature. Studies have predominantly centered on the parent compound, tianeptine. These studies have established that tianeptine acts as a mu-opioid receptor (MOR) agonist, a characteristic often associated with respiratory depression nih.govresearchgate.netnih.govbath.ac.uk. However, specific data quantifying the impact of the methyl ester derivative on respiratory function in preclinical models remains to be elucidated.

Developmental Biology and Embryonic Model Studies (e.g., Teratogenic Effects in Chick Embryos)

There is a lack of specific preclinical data investigating the teratogenic effects of tianeptine methyl ester in developmental and embryonic models, such as the chick embryo. Research into the developmental toxicity of tianeptine and its analogues has not specifically focused on the methyl ester derivative, and as such, its potential to induce developmental abnormalities is not documented in the scientific literature.

Hepatic Steatosis Models and Drug-Induced Liver Injury Mechanisms in Rodents

Specific preclinical studies on the propensity of tianeptine methyl ester to induce hepatic steatosis or other forms of drug-induced liver injury in rodent models have not been identified in the reviewed literature. While the metabolism of the parent compound, tianeptine, involves beta-oxidation of its heptanoic side chain, detailed toxicological assessments of its ester derivatives on hepatic function in preclinical settings are not available drugbank.com.

Structure-Activity Relationship (SAR) Studies in Preclinical Contexts

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of tianeptine and its analogues, including tianeptine methyl ester, influences their biological activity. These investigations have primarily focused on modifications to the tricyclic core, the heptanoic acid side chain, and the stereochemistry of the molecule to understand their impact on receptor binding and functional activity, particularly at opioid receptors.

Impact of Core Scaffold Modifications on Biological Activity

The tricyclic core of tianeptine, a dibenzothiazepine ring, is a critical determinant of its pharmacological profile. SAR studies have revealed that specific modifications to this scaffold significantly alter its biological activity.

Key findings include:

Aromatic Substitution : Substitution on the aromatic rings is crucial for activity. Specifically, a halogen substitution at the C3 position (chloro group in tianeptine) is considered essential for maintaining activity nih.gov. Moving this substitution to other positions on the aromatic ring leads to a decrease in activity. Studies have also shown that larger halogens (bromo, iodo) at the C3 position can improve activity compared to the chloro substitution nih.gov.

Sulfonamide Group : The sulfonamide functional group within the central seven-membered ring is theorized to be important for activity, a hypothesis supported by X-ray crystal structures and 3D modeling nih.gov.

N-Methyl Moiety : Modifications to the N-methyl group on the dibenzothiazepine core have been explored to block N-demethylation, a known metabolic pathway. This has led to the synthesis of tetracyclic analogues that link the sultam nitrogen to other parts of the molecule acs.org.

| Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Substitution at C3 of the aromatic ring | Essential for activity; larger halogens (Br, I) can improve activity over Cl. | nih.gov |

| Substitution at other aromatic positions | Decreases activity. | nih.gov |

| Modification of the N-methyl moiety (e.g., tetracyclic analogues) | Alters metabolism by blocking N-demethylation. | acs.org |

| Presence of sulfonamide group | Considered important for mu-opioid receptor (MOR) activity. | nih.gov |

Side Chain Modifications and Their Pharmacological Relevance

The heptanoic acid side chain of tianeptine is a key area for modification that significantly influences its pharmacological properties. The conversion of the carboxylic acid to a methyl ester is a prime example of such a modification.

Esterification : SAR studies focusing on mu-opioid receptor (MOR) activity have shown that ester analogs of tianeptine exhibit only a slight reduction in MOR potency compared to the parent carboxylic acid nih.govacs.org. This indicates that the carboxylic acid group, while important, can be esterified without a significant loss of affinity for the MOR.

Chain Length : The optimal length of the side chain is six methylene (B1212753) linkers (a heptanoic acid chain). Deviating from this length by either adding or removing carbon spacers has been found to be detrimental to activity nih.govacs.org.

Terminal Group : The terminal carboxylic acid functional group is considered crucial for the activity of tianeptine in some contexts, and replacing it with alkyl chains or imipramine-like tertiary amine tails was not tolerated nih.govacs.org. However, as noted, esterification is a tolerated modification for MOR activity. A variety of other terminal alkyl and ether/thioether functional groups also resulted in similar or only slightly diminished MOR potencies nih.gov.

| Side Chain Modification | Effect on MOR Activity | Reference |

|---|---|---|

| Esterification (e.g., Methyl Ester) | Slight reduction in potency compared to the parent carboxylic acid. | nih.govacs.org |

| Altering chain length from 6 methylene linkers | Detrimental to activity. | nih.govacs.org |

| Replacement of carboxylic acid with alkyl or tertiary amine tails | Not tolerated. | nih.govacs.org |

| Replacement of carboxylic acid with other alkyl/ether/thioether groups | Similar or slightly diminished potency. | nih.gov |

Enantiomeric Activity Differences in Biological Systems

Tianeptine is a chiral molecule, existing as a racemic mixture of two enantiomers. The stereochemistry can influence biological activity, although specific studies on the enantiomers of tianeptine methyl ester are limited. The research available for the parent compound, tianeptine, provides foundational understanding.

Opioid Receptor Binding : For the parent compound tianeptine, preliminary docking experiments suggest only marginal differences in MOR binding between its enantiomers nih.gov.

Serotonergic Activity : In the context of serotonin (B10506) (5-HT)-induced behaviors in rodents, the activity of tianeptine appears to be stereospecific. The (-)-enantiomer is primarily responsible for the observed effects on 5-HT systems, such as inhibiting 5-HTP-induced behaviors nih.govnih.gov. The (+)-enantiomer demonstrates marginal activity in this regard and does not appear to inhibit the action of the (-)-enantiomer nih.govnih.gov.

Exploratory Research into Novel Biological Applications (e.g., Antitumor Activity of Derivatives)

The exploration of tianeptine and its derivatives for novel therapeutic applications beyond its established antidepressant effects is an emerging area of research. One of the notable avenues being investigated is the potential for these compounds to exhibit antitumor activity.

Preclinical investigations into the anticancer properties of tianeptine derivatives are in the very early stages. A key piece of evidence in this area comes from patent literature, which describes novel N-alkyl and N-alkenyl derivatives of tianeptine. This patent claims that these new compounds demonstrate antitumor activity.

The research outlined in the patent suggests that the administration of these tianeptine derivatives could lead to a statistically significant reduction in cancer cell viability when compared to both control groups and the parent tianeptine compound. This indicates a potential cytotoxic effect on tumor cells. The compounds described in the patent are characterized by modifications to the nitrogen atom in the tianeptine structure, specifically the addition of C1-C6 alkyl or alkenyl groups.

It is important to note that while this patent provides a basis for the potential antitumor effects of tianeptine derivatives, comprehensive, peer-reviewed preclinical studies detailing the specific mechanisms of action, efficacy in various cancer cell lines, and in vivo animal model data are not yet widely available in the scientific literature. The development of such derivatives is aimed at creating new therapeutic agents for oncology.

Further research is necessary to validate these initial findings and to fully understand the scope of the antitumor potential of this class of compounds, including Tianeptine Methyl Ester.

Advanced Analytical Techniques and Bioanalytical Method Development for Tianeptine Methyl Ester

Chromatographic Methods for Quantification and Impurity Profiling

Chromatographic techniques are fundamental for separating Tianeptine (B1217405) Methyl Ester from complex matrices and for identifying potential impurities. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

HPLC, particularly in its reversed-phase configuration (RP-HPLC), is a robust method for the quantification of Tianeptine and its derivatives. nih.govresearchgate.netresearchgate.net While specific methods for Tianeptine Methyl Ester are not extensively detailed in the literature, the established protocols for Tianeptine are directly applicable due to their structural similarity. These methods typically utilize a C18 stationary phase, which separates compounds based on their hydrophobicity.

A stability-indicating HPLC assay developed for Tianeptine sodium used an Agilent-Zorbax-XDB-C18 column with a gradient elution of acetonitrile (B52724) and 0.02M sodium acetate (B1210297) (pH 4.2). nih.gov This method demonstrated the separation of the parent drug from its degradation products. nih.gov For plasma analysis, another method employed a Nucleosil C18 column with a mobile phase of acetonitrile and a sodium heptanesulfonate solution (pH 3), allowing for quantification at 220 nm. researchgate.net Such methods can be adapted for Tianeptine Methyl Ester, with adjustments to the gradient and mobile phase composition to account for the increased lipophilicity of the ester. Detection is commonly performed using a photo-diode array (PDA) detector. nih.govresearchgate.net

| Parameter | Method 1 (Stability Indicating) nih.gov | Method 2 (Plasma Analysis) researchgate.net |

| Stationary Phase | Agilent-Zorbax-XDB-C18 | Nucleosil C18, 5 µm (150x4.6 mm) |

| Mobile Phase | Acetonitrile and 0.02M Sodium Acetate (pH 4.2) | Acetonitrile and 2.7 g/L Sodium Heptanesulfonate (pH 3) (40:60, v/v) |

| Elution Mode | Gradient | Isocratic |

| Detection | Photo-Diode Array (254 nm) & Fluorescence | UV Diode Array (220 nm) |

| Application | Bulk Drug and Tablet Analysis | Human Plasma Quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

For enhanced selectivity and sensitivity, particularly in complex biological matrices like plasma and brain tissue, LC-MS and LC-MS/MS are the methods of choice. elsevierpure.comnih.govnih.gov These techniques combine the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for definitive identification and quantification.

A sensitive LC-MS/MS method was developed to simultaneously quantify Tianeptine and its active metabolite, MC5, in rat plasma and brain tissue. elsevierpure.com This method utilized an Aquasil C18 column with a mobile phase consisting of acetonitrile (0.1% formic acid) and water (4 mM ammonium (B1175870) formate). nih.gov The use of stable isotope-labeled internal standards, such as Tianeptine-D4, helps to ensure accuracy and reproducibility by correcting for matrix effects. elsevierpure.com Given that Tianeptine Methyl Ester is structurally analogous to Tianeptine, similar LC-MS/MS conditions, including the use of electrospray ionization (ESI) in positive mode, would be effective for its bioanalysis. The amphoteric nature of Tianeptine can make extraction challenging, with reverse-phase solid-phase extraction (SPE) showing higher recoveries than liquid-liquid extraction (LLE). unitedchem.com

| Parameter | LC-MS/MS Method for Tianeptine & MC5 nih.gov |

| Separation System | Agilent 1100 system |

| Analytical Column | Aquasil C18, 5 µm (3 x 100 mm) |

| Mobile Phase | A: Acetonitrile + 0.1% Formic AcidB: Water + 4 mM Ammonium Formate (9:1, v/v) |

| Flow Rate | 400 µL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI) |

| Application | Quantification in Rat Plasma and Liver Perfusate |

Spectroscopic Methods for Interaction Analysis and Detection

Spectroscopic techniques are invaluable for studying the interactions of Tianeptine Methyl Ester with biological macromolecules, such as proteins, and for its basic detection.

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate drug-protein binding. Studies on Tianeptine and its ester derivatives, including the methyl ester, have utilized this method to characterize their interaction with bovine serum albumin (BSA), a model protein. scielo.brscispace.com The intrinsic fluorescence of BSA, primarily due to its tryptophan and tyrosine residues, is quenched upon binding with a ligand. scielo.br

Research shows that while Tianeptine itself causes dynamic quenching of BSA fluorescence, its esters exhibit a static quenching mechanism. scielo.brplu.mxscielo.br This indicates the formation of a stable ground-state complex between the Tianeptine ester and the protein. scielo.br The quenching effect increases with higher concentrations of the ester. researchgate.net The binding constant (K) and the number of binding sites (n) can be calculated from the fluorescence intensity data, revealing that Tianeptine esters have approximately one binding site on BSA. plu.mxresearchgate.net

| Parameter | Finding for Tianeptine Esters scielo.brplu.mx |

| Interaction Protein | Bovine Serum Albumin (BSA) |

| Quenching Mechanism | Static Quenching |

| Effect of Temperature | Decreasing Stern-Volmer constants with increasing temperature |

| Number of Binding Sites (n) | Approximately 1 |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling provide a theoretical framework to visualize and understand the interactions observed through experimental techniques like spectroscopy. nih.govscirp.org For Tianeptine Methyl Ester and related compounds, molecular docking is a key application.

Molecular docking simulations have been performed to predict the preferred binding site and orientation of Tianeptine and its esters within the structure of BSA. scielo.brscispace.com These computational studies support the experimental findings from fluorescence spectroscopy. scielo.br The results indicate a strong binding affinity of Tianeptine esters for a specific location on the protein, identified as site IIA. plu.mxresearchgate.net This strong, specific binding is consistent with the static quenching mechanism observed experimentally. scispace.com By rationalizing the potential mechanisms of interaction at a molecular level, these computational models are crucial for understanding the structural basis of the compound's binding characteristics. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique extensively used in drug discovery to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides valuable insights into the binding mechanisms and intermolecular interactions, such as those between a ligand like Tianeptine Methyl Ester and a target protein.

In a study investigating the interactions between tianeptine and its ester derivatives with Bovine Serum Albumin (BSA), molecular docking simulations were employed to elucidate the nature of the binding. BSA is often used as a model protein in such studies because its structure is well-characterized and it is a primary carrier for many drugs in the bloodstream. The simulations for tianeptine esters, including compounds structurally similar to the methyl ester, revealed a strong affinity for a specific binding location on the protein known as site IIA. This finding supports a static quenching mechanism, where a stable, non-fluorescent complex is formed between the ligand and the protein.

The primary interactions observed in these docking studies are typically a combination of hydrogen bonds and hydrophobic interactions. By analyzing the binding modes of the docked complexes, researchers can understand the specific amino acid residues involved in the interaction. This detailed molecular-level information is crucial for understanding how Tianeptine Methyl Ester might interact with physiological proteins, which influences its distribution and pharmacological activity. Such computational studies are fundamental in predicting how structural modifications to the parent compound, such as the esterification of the carboxylic acid group in tianeptine to form Tianeptine Methyl Ester, can alter protein binding characteristics.

In Silico Prediction of Pharmacological Profiles and Compound Properties

In silico modeling has become an indispensable tool in early-stage drug development for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These computational methods allow for the preliminary assessment of a compound's pharmacokinetic profile and drug-likeness without the need for immediate laboratory experiments. For Tianeptine Methyl Ester, various properties can be predicted using established computational models and algorithms.

One of the most common assessments is "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The properties of Tianeptine Methyl Ester can be calculated based on its chemical structure to predict its potential as an orally administered agent.

Further in silico analysis can predict a range of pharmacokinetic parameters. For instance, models can estimate a compound's ability to be absorbed by the human intestine, cross the blood-brain barrier (BBB), and its potential to be a substrate for key transporters like P-glycoprotein. Metabolic prediction tools can also identify likely sites of metabolism on the molecule and the cytochrome P450 (CYP) enzymes that may be involved.

Below is a table of predicted properties for Tianeptine Methyl Ester based on its structure using common in silico models.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C22H27ClN2O4S | Defines the elemental composition of the molecule. |

| Molecular Weight | 450.98 g/mol | Within the typical range for small molecule drugs (Lipinski's rule: <500). |

| logP (Lipophilicity) | Predicted to be higher than parent tianeptine (logP ~1.06) due to esterification. | Influences solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 1 | Affects binding to targets and solubility (Lipinski's rule: ≤5). |

| Hydrogen Bond Acceptors | 6 | Affects binding to targets and solubility (Lipinski's rule: ≤10). |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable. | Indicates potential for central nervous system activity. |

| Human Intestinal Absorption | Predicted to be high. | Suggests good potential for oral absorption. |

Method Validation and Quality Control in Research Settings

The development and validation of bioanalytical methods are critical for generating reliable and reproducible data in research settings. For the quantitative analysis of Tianeptine Methyl Ester in biological matrices (e.g., plasma, serum, tissue), methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) must undergo rigorous validation. This process ensures that the method is suitable for its intended purpose. Regulatory guidelines, such as those from the European Medicines Agency (EMA), provide a framework for this validation.

The key parameters assessed during method validation include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte of interest (Tianeptine Methyl Ester) without interference from endogenous components in the biological matrix or other related substances.

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. For a method to be considered valid, the mean concentration should typically be within ±15% of the nominal value, and the coefficient of variation for precision should not exceed 15%.

Calibration Curve and Linearity: The method's response to the analyte should be linear over a defined concentration range. A calibration curve is generated by analyzing standards at several concentration levels.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy (within 20% of the nominal value) and precision (coefficient of variation not exceeding 20%).

Stability: The stability of Tianeptine Methyl Ester must be evaluated under various conditions that reflect the sample handling and analysis process. This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability.

Quality control (QC) samples, prepared at low, medium, and high concentrations within the calibration range, are analyzed with every batch of research samples to ensure the continued validity and performance of the analytical method. Adherence to these validation and QC principles is essential for ensuring the integrity of research findings related to Tianeptine Methyl Ester.

Q & A

(Basic) What are the established synthesis protocols for Tianeptine Methyl Ester in laboratory settings?

Answer:

Tianeptine Methyl Ester synthesis typically involves esterification of Tianeptine’s carboxylic acid group with methanol under acidic catalysis. Key steps include:

- Reagent Selection: Use anhydrous methanol and a catalytic acid (e.g., H₂SO₄ or HCl) to drive esterification.

- Reaction Conditions: Reflux at 60–80°C for 4–6 hours to ensure equilibrium shifts toward ester formation .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the ester. Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C for ester carbonyl confirmation at ~170 ppm) .

- Yield Optimization: Monitor limiting reagent stoichiometry (e.g., methanol-to-Tianeptine molar ratio) and use excess methanol to favor ester formation .

(Advanced) How can conflicting pharmacokinetic data on Tianeptine Methyl Ester’s bioavailability be resolved?

Answer:

Contradictions in bioavailability studies often stem from:

- Analytical Variability: Standardize LC-MS/MS protocols (e.g., ionization source: ESI+, MRM transitions for quantification) to minimize inter-lab variability .

- Metabolic Interference: Co-administered substances (e.g., ethanol, mitragynine) may alter hepatic metabolism. Include control groups with isolated Tianeptine Methyl Ester administration .

- Species-Specific Differences: Compare rodent vs. human hepatocyte models to identify species-dependent CYP450 metabolism pathways. Use microsomal assays to quantify metabolite profiles .

(Basic) What analytical techniques are recommended for characterizing Tianeptine Methyl Ester’s purity and structural identity?

Answer:

- Chromatography:

- Spectroscopy:

(Advanced) How can researchers optimize the synthesis of Tianeptine Methyl Ester to improve yield and purity?

Answer:

Optimization strategies include:

- Design of Experiments (DoE): Apply factorial designs to test variables: catalyst concentration (0.5–2.0% H₂SO₄), temperature (50–90°C), and reaction time (2–8 hours). Use response surface methodology (RSM) to model optimal conditions .

- Catalyst Screening: Compare homogeneous (H₂SO₄) vs. heterogeneous catalysts (Amberlyst-15). Heterogeneous catalysts simplify purification and reduce side reactions (e.g., sulfonation) .

- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track esterification progress in real time, terminating reactions at >90% conversion .

(Basic) What safety protocols are essential when handling Tianeptine Methyl Ester in vitro studies?

Answer:

- Toxicological Precautions: Refer to LD₅₀ data (e.g., rodent studies: 120 mg/kg) to establish safe handling concentrations. Use fume hoods and PPE (gloves, lab coats) .

- Waste Disposal: Neutralize acidic reaction mixtures with sodium bicarbonate before disposal. Collect organic waste in halogen-approved containers .

- Exposure Limits: Adhere to OSHA guidelines for methanol exposure (<200 ppm airborne) during synthesis .

(Advanced) How should researchers design experiments to investigate Tianeptine Methyl Ester’s neuropharmacological mechanisms?

Answer:

- In Vitro Models:

- In Vivo Models:

- Behavioral Tests: Employ forced-swim (antidepressant effect) and tail-flick assays (analgesic activity) with dose-response curves (1–30 mg/kg, i.p.) .

- Pharmacokinetic Profiling: Measure plasma half-life (t½) and brain-to-plasma ratio using LC-MS/MS .

(Basic) What are the critical steps in validating Tianeptine Methyl Ester’s stability under varying storage conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC peak area reduction .

- Stability-Indicating Methods: Validate HPLC methods for specificity (no co-elution with degradation products) and sensitivity (LOQ ≤ 0.1% w/w) .

(Advanced) How can contradictory findings in Tianeptine Methyl Ester’s efficacy across preclinical models be addressed?

Answer:

- Meta-Analysis: Pool data from multiple studies (e.g., random-effects model) to identify confounding variables (e.g., strain differences in rodents) .

- Dose-Response Reassessment: Conduct isobolographic analysis to evaluate synergism with co-administered drugs (e.g., SSRIs) .

- Mechanistic Studies: Use CRISPR-edited cell lines (e.g., BDNF-KO neurons) to isolate specific signaling pathways affected by the ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.